Ethyl 3-amino-5-chloro-2-fluorobenzoate
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Overview
Description
Ethyl 3-amino-5-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-chloro-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 3-amino-5-chloro-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-chloro-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents onto the aromatic ring.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction of the nitro group would yield the corresponding amine.
Scientific Research Applications
Ethyl 3-amino-5-chloro-2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-chloro-2-fluorobenzoate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Ethyl 3-amino-5-chloro-2-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3-amino-5-chlorobenzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Ethyl 3-amino-2-fluorobenzoate: Lacks the chlorine atom, which can influence its chemical properties and applications.
Ethyl 3-amino-5-fluorobenzoate:
The presence of both chlorine and fluorine atoms in this compound makes it unique and can enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 3-amino-5-chloro-2-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
GYHYGJQLCVVBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)N)F |
Origin of Product |
United States |
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